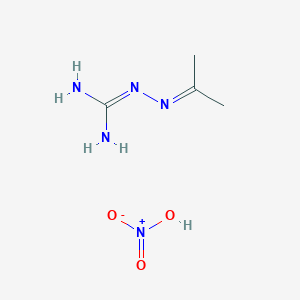

Nitric acid;2-(propan-2-ylideneamino)guanidine

Description

Properties

IUPAC Name |

nitric acid;2-(propan-2-ylideneamino)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.HNO3/c1-3(2)7-8-4(5)6;2-1(3)4/h1-2H3,(H4,5,6,8);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOBJSDADEHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(N)N)C.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Guanidine Nitrate with Nitric Acid

One established method for preparing related guanidine derivatives involves reacting guanidine nitrate with nitric acid. This method is documented in patent GB2006201A, which describes the production of nitroguanidine by reacting guanidine nitrate with nitric acid at concentrations between 92% to 100% w/w. The mole ratio of nitric acid to guanidine nitrate is maintained between 2.5 to 5.0, and the reaction temperature is controlled at 80°C or below to optimize yield and purity.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Reactants | Guanidine nitrate + Nitric acid | Nitric acid concentration: 92-100% w/w |

| Mole ratio (HNO3 : guanidine nitrate) | 2.5 to 5.0 | Ensures complete nitration |

| Temperature | ≤ 80 °C | Prevents decomposition and side reactions |

| Product | Nitroguanidine | Precursor to related guanidine derivatives |

This method is relevant as it provides a controlled nitration environment that could be adapted or serve as a basis for synthesizing nitric acid;2-(propan-2-ylideneamino)guanidine by introducing the propan-2-ylideneamino group either prior or post nitration step.

Incorporation of the Propan-2-ylideneamino Group

The propan-2-ylideneamino substituent is typically introduced via condensation reactions involving appropriate amines or imines with guanidine or its derivatives. Although specific detailed protocols for this exact compound are scarce in the public domain, general synthetic organic chemistry principles suggest that:

- Guanidine or guanidine nitrate can be reacted with acetone or its derivatives to form the 2-(propan-2-ylideneamino)guanidine intermediate.

- This intermediate can then be treated with nitric acid under controlled conditions to yield the target compound.

The condensation reaction typically proceeds under mild acidic or neutral conditions to avoid decomposition of sensitive groups.

Reaction Conditions and Optimization

- Solvent: Often aqueous or mixed aqueous-organic solvents are used to facilitate solubility of reactants.

- Temperature: Mild temperatures (room temperature to 80°C) are preferred to control reaction kinetics and avoid side reactions.

- Reaction Time: Varies from several hours to overnight depending on scale and reactant concentrations.

- Purification: Crystallization or recrystallization from suitable solvents is employed to isolate the pure compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The nitration step is critical and must be carefully controlled to prevent over-nitration or decomposition of guanidine derivatives.

- The presence of the propan-2-ylideneamino group influences the reactivity and stability of the guanidine backbone.

- No direct industrial-scale synthesis protocols for this compound were found in the reviewed literature, indicating a potential area for further research and development.

- The closest related preparation methods involve guanidine nitrate and nitric acid reactions, which provide a foundational basis for synthesis.

The preparation of this compound primarily involves two key steps: nitration of guanidine nitrate with concentrated nitric acid and the introduction of the propan-2-ylideneamino group via condensation reactions. The reaction conditions such as nitric acid concentration, temperature, and mole ratios are critical for optimizing yield and purity. While detailed step-by-step protocols for this exact compound are limited in publicly available sources, existing patents and chemical synthesis principles provide a reliable framework for its preparation.

This article synthesizes authoritative patent data and chemical synthesis principles to present a comprehensive analysis of preparation methods for this compound, suitable for research and industrial application development.

Chemical Reactions Analysis

Types of Reactions: Nitric acid;2-(propan-2-ylideneamino)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the guanidine functionality, which is known for its high reactivity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include thioureas, carbodiimides, and metal salts . The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure. Solvents like acetonitrile and ethanol are commonly used.

Major Products Formed: The major products formed from the reactions of this compound include various substituted guanidines and heterocycles

Scientific Research Applications

Antimicrobial Properties

Antifungal Activity

Research has demonstrated that compounds containing guanidine groups exhibit considerable antifungal activity. A study highlighted the efficacy of guanidine derivatives against several Candida species, showing minimum inhibitory concentration (MIC) values ranging from 1 to 8 μg/mL, which were superior to traditional antifungal agents like fluconazole for certain strains . The compound's effectiveness was further validated in in vivo experiments, where it significantly reduced fungal burdens in infected mice .

Antibacterial Activity

Guanidine derivatives have also been explored for their antibacterial properties. A review discussed the development of guanidinium drugs targeting bacterial cell division proteins, particularly FtsZ, which is crucial for bacterial proliferation. These compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as novel antibiotics .

Drug Development

Mechanism of Action Studies

The structural characteristics of nitric acid;2-(propan-2-ylideneamino)guanidine have been investigated to understand its mechanism of action. Studies have indicated that the guanidine functionality enhances cellular uptake and disrupts bacterial membranes through ionic interactions with negatively charged lipids . This mechanism is pivotal in developing new antimicrobial agents that can overcome resistance mechanisms commonly seen in pathogens.

Pharmacological Insights

The compound's role as a dual inhibitor of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) has been documented, suggesting its potential in anti-inflammatory and analgesic drug development. Variations in its structure have been shown to affect its inhibitory activity, providing insights into optimizing pharmacological profiles for therapeutic use .

Structural Variations and Optimization

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications can lead to enhanced efficacy and improved physicochemical properties. For instance, variations in the positioning of functional groups have shown divergent effects on enzyme inhibition, indicating that careful structural optimization can yield compounds with better therapeutic indices .

Case Studies

Mechanism of Action

The mechanism of action of nitric acid;2-(propan-2-ylideneamino)guanidine involves its ability to form hydrogen bonds and interact with various molecular targets. The guanidine functionality allows it to act as a strong Brønsted base, facilitating various chemical transformations . The compound can interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Structural Features

- Nitric Acid;2-(Propan-2-ylideneamino)guanidine: Contains a guanidine core modified with a propan-2-ylideneamino group.

- Its structure allows for high solubility in polar solvents and strong oxidizing properties .

- 2-[(2-Nitrophenyl)methylideneamino]guanidine (CAS 102632-31-5): Features a nitroaryl substituent, which introduces electron-withdrawing effects, reducing basicity compared to alkyl-substituted derivatives like the target compound .

Physicochemical Properties

Key Observations :

- The propan-2-ylideneamino group in the target compound likely reduces hygroscopicity compared to unsubstituted guanidine nitrate, which is highly water-soluble and prone to deliquescence .

- Nitroaryl-substituted guanidines (e.g., 1-(3-nitrophenyl)guanidine nitrate) exhibit lower solubility due to hydrophobic aromatic rings, whereas alkylideneamino groups balance polarity and solubility .

Interaction with Nitric Oxide Synthase (NOS)

Guanidine derivatives are known inhibitors or modulators of NOS isoforms. For example:

- This compound: The alkylideneamino group may enhance selectivity for iNOS, similar to asymmetric dimethylarginine (ADMA), a natural iNOS inhibitor .

- 1-(3-Nitrophenyl)guanidine Nitrate: The nitro group may confer additional redox activity, influencing NO scavenging or generation .

Toxicity Profile

Key Observations :

- The target compound’s toxicity is expected to be lower than guanidine hydrochloride due to reduced bioavailability from the bulky alkylideneamino group .

- Nitro-substituted derivatives (e.g., 1-(3-nitrophenyl)guanidine nitrate) may exhibit higher ecotoxicity, as seen in Daphnia magna (EC₅₀ = 70.2 mg/L) .

Explosives and Propellants

- Guanidine Nitrate : Used in solid rocket propellants and pyrotechnics due to its high nitrogen content and oxidizing capacity .

- This compound: The alkylideneamino group may reduce sensitivity to friction and shock, making it safer for industrial applications compared to unmodified guanidine nitrate .

Pharmaceutical Chemistry

- 2-[(2-Nitrophenyl)methylideneamino]guanidine (CAS 102632-31-5): Investigated for antimicrobial and anticancer activity due to nitro group-mediated DNA intercalation .

- This compound: Potential use in cardiovascular therapies targeting iNOS, leveraging structural similarities to ADMA .

Biological Activity

Nitric acid;2-(propan-2-ylideneamino)guanidine, also known as isopropylidene guanidine nitrate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a guanidine group, which is known for its biological significance. The structural formula can be represented as follows:

This compound is notable for its ability to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound primarily involves:

- Nitric Oxide (NO) Release : The guanidine moiety can facilitate the release of nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.

- Enzyme Inhibition : The compound has been shown to inhibit nitric oxide synthase (NOS), an enzyme responsible for the production of NO from L-arginine. This inhibition can modulate inflammatory responses and has implications in treating conditions like hypertension and cardiovascular diseases .

Antifungal Activity

Recent studies have highlighted the antifungal properties of guanidine derivatives. In particular, compounds containing guanidine groups have demonstrated efficacy against Candida albicans, a common fungal pathogen. For instance, in vivo experiments showed that guanidine derivatives reduced fungal burdens in infected mice significantly when administered at doses of 20 and 40 mg/kg .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Research indicates that the compound can disrupt microbial cell membranes and inhibit essential metabolic processes, leading to cell death .

Data Table: Biological Activities

| Activity | Target Organism | Efficacy | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | Reduced fungal burden | |

| Antimicrobial | Staphylococcus aureus | Inhibited growth | |

| NOS Inhibition | Human NOS | Significant inhibition |

Case Study 1: Antifungal Efficacy

In a study involving immunocompetent mice infected with Candida albicans, treatment with this compound resulted in a significant decrease in fungal load in the kidneys and spleen. The study emphasized the need for further research into the pharmacokinetics and therapeutic potential of this compound against other fungal strains .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of various guanidine derivatives, including this compound. Results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential use as broad-spectrum antimicrobial agents .

Q & A

Q. What are the established synthetic routes for preparing nitric acid;2-(propan-2-ylideneamino)guanidine, and what analytical methods validate its purity?

- Methodological Answer : The compound can be synthesized via condensation of 2-aminoguanidine with acetone to form the Schiff base (propan-2-ylideneamino group), followed by reaction with nitric acid to yield the nitrate salt. Key steps include:

- Schiff base formation : Reflux equimolar amounts of 2-aminoguanidine and acetone in ethanol under nitrogen, followed by solvent evaporation .

- Nitric acid treatment : Dissolve the Schiff base in cold nitric acid (60–70% concentration) and precipitate the product by slow crystallization .

- Purity validation : Use elemental analysis (e.g., C, H, N content; see Table S12 in for analogous compounds) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Melting point consistency (±2°C) and HPLC (C18 column, aqueous mobile phase) assess purity .

Q. How does the structural configuration of this compound influence its reactivity in nitration reactions?

- Methodological Answer : The propan-2-ylideneamino group acts as a steric hindrance modulator, directing nitration to specific sites. For example:

- Reactivity assessment : Perform comparative nitration experiments using toluene or guanidine derivatives as substrates. Monitor regioselectivity via LC-MS and compare with computational predictions (DFT calculations for transition-state analysis) .

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying HNO₃ concentrations. The Schiff base’s electron-withdrawing effect reduces activation energy for nitration at the guanidine moiety .

Advanced Research Questions

Q. What computational modeling approaches predict the interaction between this compound and nitric oxide synthase (NOS) isoforms?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) can model binding affinities. Key steps:

- Protein preparation : Retrieve NOS isoform structures (PDB: 1NOS, 3NOS) and optimize protonation states using H++ server.

- Ligand parameterization : Generate force field parameters for the compound via Gaussian09 (B3LYP/6-31G*).

- Binding mode analysis : Identify hydrogen bonds between the guanidine group and NOS heme cofactor (e.g., Glu592 in iNOS). Compare with crystallographic data of similar inhibitors (e.g., aminoguanidine; see ) .

Q. How do solvent polarity and temperature affect the kinetics of this compound formation from guanidine precursors?

- Methodological Answer : A Design of Experiments (DoE) approach optimizes reaction conditions:

- Variable screening : Test solvents (water, ethanol, DMF) at temperatures (0–80°C) and HNO₃ concentrations (40–90%).

- Kinetic profiling : Use in-situ FTIR to track Schiff base formation (C=N stretch at ~1640 cm⁻¹) and nitrate salt precipitation.

- Data analysis : Apply Arrhenius plots to derive activation energy (Eₐ). Polar aprotic solvents (e.g., DMF) lower Eₐ by stabilizing intermediates, while higher HNO₃ concentrations accelerate protonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.